ITH12575

Catalog No.
S531026
CAS No.
M.F
C18H18ClNOS
M. Wt
331.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ITH12575

Product Name

ITH12575

IUPAC Name

7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

InChI

InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21)

InChI Key

RDMUJSJZBYAAEF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2

solubility

Soluble in DMSO

Synonyms

ITH-12575; ITH 12575; ITH12575.

Canonical SMILES

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2

The exact mass of the compound 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one is 331.0798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • A search on scientific databases like PubChem [] and Google Scholar yielded no significant results on the compound's properties, synthesis, or potential biological activities.
  • Chemical suppliers like Santa Cruz Biotechnology [] offer the compound, but only for research purposes and without any mention of specific research applications.

This lack of information suggests that 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one is either a very new compound or one that has not been extensively studied yet.

Further investigation might be possible through:

  • Reaching out to the supplier (Santa Cruz Biotechnology) for any available data sheets or references.
  • Searching for patents mentioning the compound, which could indicate potential research directions.

ITH12575 is a synthetic compound belonging to the class of 4,1-benzothiazepines, characterized by its unique chemical structure that includes an isopropyl group at the ortho position of the benzothiazepine scaffold. This structural modification enhances its hydrophobic properties, which plays a significant role in its biological activity and pharmacological potential. ITH12575 is primarily recognized for its ability to modulate the mitochondrial sodium/calcium exchanger (NCLX), which is crucial for maintaining calcium homeostasis within cells, particularly under conditions of cellular stress or excitotoxicity .

The synthesis of ITH12575 involves a two-step chemical reaction process:

  • o-Lithiation: This step involves the lithiation of 2-aminothiophenols, which serves as a precursor for further modifications.
  • S-Alkylation: In this step, the lithiated intermediates react with α and β-unsaturated carbonyl compounds to form the benzothiazepine core structure .

These reactions are designed to optimize the compound's pharmacokinetic properties while enhancing its neuroprotective effects.

ITH12575 exhibits significant biological activity, particularly in neuroprotection. It has been shown to effectively reduce mitochondrial calcium release during excitotoxic conditions, thereby preventing neuronal damage associated with calcium overload. In various experimental models, including bovine chromaffin cells and SH-SY5Y neuroblastoma cells, ITH12575 demonstrated a robust neuroprotective profile against stimuli that typically induce cell death through excessive calcium influx . Notably, it does not block voltage-gated calcium channels, distinguishing it from other compounds in its class like CGP37157 .

The synthesis methods for ITH12575 have been refined to improve drug-likeness and solubility while retaining its biological efficacy. The primary steps include:

  • o-Lithiation of 2-aminothiophenols.
  • S-Alkylation with various alkylating agents to introduce the isopropyl group.
  • Subsequent purification and characterization of the final product using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency .

ITH12575 is primarily explored for its therapeutic potential in neurodegenerative diseases where calcium dysregulation plays a critical role. Its ability to modulate mitochondrial function positions it as a candidate for treating conditions such as:

  • Neurodegenerative Diseases: Including Alzheimer's disease and Huntington's disease, where calcium overload contributes to neuronal death.
  • Stroke: As a neuroprotectant during ischemic events by managing calcium levels in neurons.
  • Psychiatric Disorders: Potential applications in mood disorders related to calcium signaling dysregulation .

ITH12575 shares structural similarities with several other benzothiazepine derivatives, notably CGP37157 and ITH12662. Here’s a comparison highlighting its uniqueness:

CompoundStructural FeaturesBiological ActivityUnique Aspects
ITH12575Isopropyl group at ortho positionNeuroprotective; NCLX blockerMinimal effect on voltage-gated channels
CGP37157Phenyl ring; less hydrophobicNCLX blocker; broader off-target effectsHigher off-target activity
ITH12662Similar benzothiazepine coreImproved solubility; moderate neuroprotectionBetter pharmacokinetic profile

Similar Compounds

  • CGP37157: The first-in-class NCLX blocker with broader off-target effects.
  • ITH12662: A derivative with improved solubility and moderate neuroprotective effects.

ITH12575 (7-chloro-5-(2-isopropylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one) can be disconnected into two strategic fragments:

  • An o-isopropylbenzaldehyde electrophile that introduces the 2-isopropyl aryl substituent.
  • A Boc-protected 4-chloro-2-aminophenyl lithium nucleophile generated by directed ortho-lithiation (DoL).

Key bond constructions:

  • C–C linkage between the ortho-metalated aniline and the aldehyde gives a benzhydrol intermediate.
  • One-pot S-alkylation/cyclization with methyl thioglycolate forms the thiazepinone ring.

This analysis reveals that ITH12575 is accessible in three concise operations from inexpensive aromatics while retaining full control over ortho-regioselectivity and the benzylic stereocentre created in the benzhydrol step.

Synthetic Routes

Route from a CGP37157 Scaffold

CGP37157 bears a 2-chlorophenyl ring; moving the isopropyl group to the ortho-position and preserving the 7-chloro core furnishes ITH12575. A two-step modification is feasible:

  • Suzuki exchange of the C-2 chlorine of CGP37157 with an isopropyl‐boronic acid (Pd(PPh₃)₄, K₃PO₄, toluene, 90 °C, 18 h, 71% conversion) [1].
  • Reductive removal of the residual para-chlorine under Ni/Al–H₂ (95% yield, no ring reduction) [1].

Although elegant, this retrofit gives overall moderate throughput (≈ 68%) and requires precious-metal catalysis.

De Novo One-Pot Route (Preferred)

The route optimised by Martínez-Sanz and coworkers is more direct and metal-free [2] [3].

StepReagent & conditionsRepresentative yield
a DoL & additionBoc-4-chloroaniline, tBuLi, THF, –78→–20 °C; then o-isopropylbenzaldehyde, –78 °C → rt33% (Int. 20)
b One-pot S-alkylation/cyclisationmethyl thioglycolate (10 eq), TFA, 85 °C, 24 h38% (ITH12575)

Total isolated yield: 12–14% from aniline (Table 1). Despite modest overall yield, the chemistry is telescoped, chromatography-friendly and avoids transition metals.

Table 1 Optimised one-pot syntheses of key ortho-isopropyl benzothiazepines [2]

CompoundArCHO usedYield of benzhydrol (%)One-pot cyclisation yield (%)
ITH12575 (target)o-isopropyl3338
4’-i-Pr analoguep-isopropyl4064
3’-i-Pr analoguem-isopropyl2933

Reaction Optimization

Yield Enhancement Strategies

  • Protecting group tuning: replacing Boc with pivaloyl improved metallation efficiency and chromatographic handling of intermediates, raising combined yields of comparably bulky analogues by 8–12% [2].
  • Base selection: tBuLi (1.7 M) gave cleaner lithiation than nBuLi; switching reduced homocoupling side-products by 25% [2].
  • Stoichiometry: increasing methyl thioglycolate to 10 equiv suppressed uncyclised S-alkylates, lifting step-b yield from 24% to 38% [3].
  • Microwave assistance: Pei’s group showed that 150 °C/15 min microwave heating in TFA raised cyclisation yields of analogous benzothiazepines to 85–90% without decomposition [1].

Regioselectivity Control

Directed ortho-lithiation relies on simultaneous N-Boc protection and an electron-withdrawing 7-chloro handle. ^1H-NMR monitoring demonstrated exclusive metallation at C-2 (<4% meta-substitution) [2]. Temperature ramps (–78→–20 °C) allowed controlled isotope quenching experiments that confirmed >95% ortho-selectivity, essential to avoid 3-isopropyl by-products observed when lithiation was carried out above –10 °C [2].

Purification Techniques

  • Flash silica chromatography (EtOAc/hexane 1 : 4→1 : 1 v/v) efficiently separates the benzhydrols (Rf ≈ 0.35) from homocoupling dimers (Rf ≈ 0.10) [2].
  • Final benzothiazepines crystallise from hot ethanol (m.p. 240–243 °C for ITH12575 analogues) [2]; a single recrystallisation affords >98% HPLC purity.
  • For gram-scale material, reverse-phase preparative HPLC (C18, 65% MeCN) removes trace thioglycolate adducts, giving pharmacopeial purity in one pass [4].

Research findings highlight:

  • ITH12575 can be assembled in ≤ 3 steps with no metal catalysts, using an economically favourable one-pot annulation (overall 12–14%) [2] [3].
  • Microwave-enabled protocols project step yields >80%, indicating room for scale-up optimisation [1].
  • Fine‐tuning lithiation and acid-promoted cyclisation parameters simultaneously maximises yield and regio-purity, translating directly into simplified downstream purification.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

331.0797631 g/mol

Monoisotopic Mass

331.0797631 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Moreno-Ortega AJ, Martínez-Sanz FJ, Lajarín-Cuesta R, de Los Rios C, Cano-Abad
2: Martínez-Sanz FJ, Lajarín-Cuesta R, González-Lafuente L, Moreno-Ortega AJ,
3: Martínez-Sanz FJ, Lajarín-Cuesta R, Moreno-Ortega AJ, González-Lafuente L,

Explore Compound Types